L-Histidine mono((1)-3-methyl-2-oxovalerate)
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Overview
Description
L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] is a compound derived from L-histidine, an essential amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] typically involves the esterification of L-histidine with 3-methyl-2-oxovaleric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pH, ensuring high yield and purity of the final product. The use of non-animal sources for L-histidine is also common to avoid contamination with adventitious viruses .
Chemical Reactions Analysis
Types of Reactions
L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] can undergo various chemical reactions, including:
Oxidation: The imidazole ring in L-histidine can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert the keto group in 3-methyl-2-oxovaleric acid to a hydroxyl group.
Substitution: The amino group in L-histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the keto group can yield hydroxy derivatives.
Scientific Research Applications
L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein structure and function, particularly in the context of enzyme active sites and metal ion coordination.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for histamine and other bioactive compounds.
Mechanism of Action
The mechanism of action of L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] involves its interaction with various molecular targets and pathways:
Histamine Production: L-histidine is a precursor for histamine, which is produced via the decarboxylation of L-histidine by the enzyme histidine decarboxylase.
Enzyme Active Sites: The imidazole ring of L-histidine can coordinate with metal ions, playing a crucial role in the catalytic activity of metalloenzymes.
Protein Stability: The compound can influence protein stability and function by participating in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] can be compared with other similar compounds, such as:
L-Histidine: The parent amino acid, which is essential for protein synthesis and various metabolic processes.
L-Histidine monohydrochloride monohydrate: A derivative used in cell culture media and biomanufacturing.
3-Methyl-2-oxovaleric acid: A keto acid that can be esterified with other amino acids to form similar compounds.
The uniqueness of L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] lies in its combined properties of L-histidine and 3-methyl-2-oxovaleric acid, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
78000-38-1 |
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Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;3-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H9N3O2.C6H10O3/c7-5(6(10)11)1-4-2-8-3-9-4;1-3-4(2)5(7)6(8)9/h2-3,5H,1,7H2,(H,8,9)(H,10,11);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1 |
InChI Key |
LXIXZDSVFITYPB-JEDNCBNOSA-N |
Isomeric SMILES |
CCC(C)C(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(C)C(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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